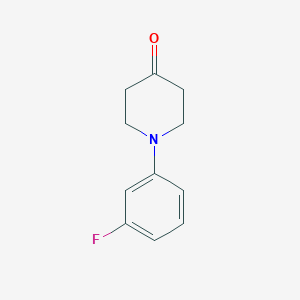

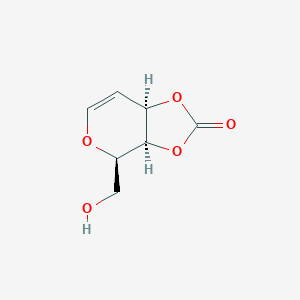

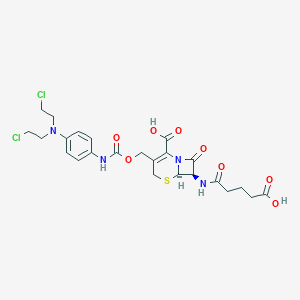

![molecular formula C8H8O3S2 B136396 (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide CAS No. 148719-91-9](/img/structure/B136396.png)

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

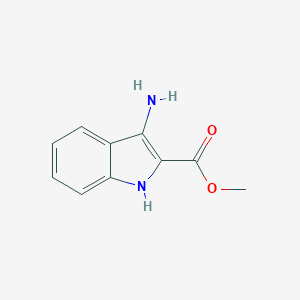

“(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide” is a chemical compound with the CAS Number: 148719-91-9 . It has a molecular weight of 217.29 . The IUPAC name for this compound is (S)-6-methyl-5,6-dihydro-1lambda3-thieno [2,3-b]thiopyran-4 (1H)-one 7,7-dioxide .

Synthesis Analysis

The synthesis of this compound involves a process for preparing 5,6-dihydro-4-hydroxy- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide . This process involves subjecting 5,6-dihydro-4-oxo- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide to the action of a microorganism to reduce the thienothiopyran derivative .Molecular Structure Analysis

The structure of (4S,6S)-methyl-5,6-dihydro-4H-thieno [2,3-b]thiopyran-4-ol-7,7-dioxide was confirmed by single-crystal X-ray analysis .Chemical Reactions Analysis

The reaction of crucial importance in the synthesis of this compound is a remarkably stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.29 .Aplicaciones Científicas De Investigación

Enzymatic Kinetic Resolution

The compound has been explored in the enzymatic kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase, demonstrating its utility in producing stereoisomers for pharmaceutical applications. This process involves the preparation of different stereoisomers starting from a racemic mixture and employing enzymatic acylation or alcoholysis for purification and epimerization to obtain the desired cis and trans enantiomers, highlighting its significance in stereoselective synthesis (Turcu, Rantapaju, & Kanerva, 2009).

Carbonic Anhydrase Inhibition

Dorzolamide hydrochloride, which includes the (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide structure, acts as a carbonic anhydrase inhibitor. This class of drugs is crucial for treating conditions like glaucoma by reducing intraocular pressure. The detailed molecular structure and hydrogen bonding mediated by Cl− anions contribute to its inhibitory effect, emphasizing its role in drug design and pharmacological activity (Ravikumar & Sridhar, 2007).

Synthetic Routes and Intermediate Preparation

The compound serves as a key intermediate in the synthesis of dorzolamide, a therapeutic agent for glaucoma. Various synthetic approaches have been developed to prepare this compound and its sulfonamide derivatives, underscoring its importance in the synthesis of medically relevant molecules. These methods involve cyclization, chlorosulfonylation, and amination steps to produce the desired sulfonamide structure, showcasing the versatility and significance of this compound in synthetic organic chemistry (Lei, 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitcarbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.

Mode of Action

It’s known that carbonic anhydrase inhibitors work by reducing the activity of the enzyme, which in turn decreases the production of bicarbonate ions and thus reduces intraocular pressure .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it may impact thecarbon dioxide transport pathway and the regulation of intraocular pressure .

Pharmacokinetics

The storage temperature is suggested to be at room temperature , which may imply its stability under normal conditions.

Action Environment

It is suggested that the compound should be stored in a sealed container in a dry environment at room temperature , indicating that moisture and temperature could potentially affect its stability.

Propiedades

IUPAC Name |

(6S)-6-methyl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5H,4H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUUXMUPBQBKHA-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(S1(=O)=O)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(S1(=O)=O)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335280 |

Source

|

| Record name | (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148719-91-9 |

Source

|

| Record name | (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

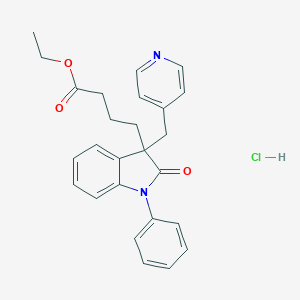

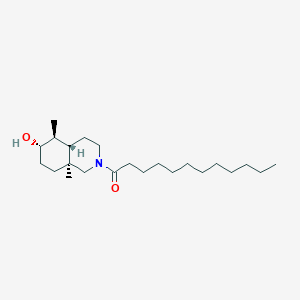

![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)